![molecular formula C19H20N2O3S B5694157 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone, also known as "QNZ," is a chemical compound that has been widely studied for its potential therapeutic applications. QNZ belongs to the class of compounds known as quinolines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In
Aplicaciones Científicas De Investigación
QNZ has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and viral infections. QNZ has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. QNZ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
Mecanismo De Acción
The exact mechanism of action of QNZ is not fully understood. However, studies have shown that QNZ inhibits the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell growth, and survival. By inhibiting NF-κB activity, QNZ can reduce inflammation and induce apoptosis in cancer cells. QNZ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression. By inhibiting HDAC activity, QNZ can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
QNZ has been shown to have a wide range of biochemical and physiological effects. QNZ has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. QNZ has also been shown to induce the expression of pro-apoptotic genes such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic genes such as Bcl-2. Additionally, QNZ has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QNZ is its ability to selectively inhibit the activity of NF-κB and HDACs. This specificity makes QNZ a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, one of the limitations of QNZ is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, QNZ has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of QNZ. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of novel formulations of QNZ to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of QNZ and to identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of QNZ in humans.
Métodos De Síntesis
The synthesis of QNZ involves the reaction of 3,4-dihydroquinoline with p-toluenesulfonyl chloride to form the sulfonyl derivative, which is then reacted with 4-aminophenylpyrrolidin-2-one to yield QNZ. The synthesis of QNZ has been extensively studied, and several methods have been developed to optimize the yield and purity of the compound.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-8-4-13-20(19)16-9-11-17(12-10-16)25(23,24)21-14-3-6-15-5-1-2-7-18(15)21/h1-2,5,7,9-12H,3-4,6,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMFWNWIXCSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3,4-Dihydro-1(2H)-quinolinylsulfonyl]phenyl}-2-pyrrolidinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.